3-(Cyclopentylmethoxy)-6-methylpyridazine
CAS No.: 2189497-97-8
Cat. No.: VC6844680
Molecular Formula: C11H16N2O
Molecular Weight: 192.262
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2189497-97-8 |
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Molecular Formula | C11H16N2O |
Molecular Weight | 192.262 |
IUPAC Name | 3-(cyclopentylmethoxy)-6-methylpyridazine |
Standard InChI | InChI=1S/C11H16N2O/c1-9-6-7-11(13-12-9)14-8-10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 |
Standard InChI Key | UQCGQDDRHPZTDX-UHFFFAOYSA-N |
SMILES | CC1=NN=C(C=C1)OCC2CCCC2 |
Introduction
Synthesis and Physicochemical Properties
Synthetic Routes
While no published synthesis of 3-(cyclopentylmethoxy)-6-methylpyridazine is documented, analogous pyridazine derivatives are typically synthesized via:
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Nucleophilic aromatic substitution: Introducing alkoxy groups using cyclopentylmethanol under basic conditions.
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Cross-coupling reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings to attach methyl or cyclopentyl groups.
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Cyclization strategies: Constructing the pyridazine ring from diketones or hydrazines.
A patent describing the synthesis of 2-cyclopentyl-6-methoxy-isonicotinic acid (WO2013175397A1) highlights the use of cyclopentylmethanol in alkoxylation reactions, which could be adapted for pyridazine systems . Key steps may involve protecting group strategies to ensure regioselectivity during substitution.
Physicochemical Profiling
Predicted properties using computational tools (e.g., LogP, solubility) suggest:
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LogP: ~2.5 (moderate lipophilicity suitable for blood-brain barrier penetration).
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Water solubility: Low (<1 mg/mL), necessitating formulation enhancements for in vivo studies.
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pKa: ~4.2 (weakly basic due to pyridazine nitrogen atoms).
Compound | Target | EC50/IC50 (nM) | Key Substituents | Source |
---|---|---|---|---|
VU0366248 | mGluR5 (NAM) | 10–50 | 3-Cyano, 5-Fluoro | |
5-Methylpyridazine | PDE4 | 1200 | 5-Methyl | |
3-Methoxy-6-phenylpyridazine | JAK2 | 85 | 3-Methoxy, 6-Phenyl |
While 3-(cyclopentylmethoxy)-6-methylpyridazine remains uncharacterized, its structural features suggest mid-nanomolar potency if optimized for specific targets.
Therapeutic Applications and Challenges
Antimicrobial Activity
Pyrrolo[3,4-c]pyridines with alkoxy substituents exhibit antimycobacterial activity by inhibiting InhA . Although 3-(cyclopentylmethoxy)-6-methylpyridazine lacks direct evidence, its scaffold could be explored against Mycobacterium tuberculosis.
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